2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid

CAS No.: 34971-17-0

Cat. No.: VC18993381

Molecular Formula: C11H9ClO4

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34971-17-0 |

|---|---|

| Molecular Formula | C11H9ClO4 |

| Molecular Weight | 240.64 g/mol |

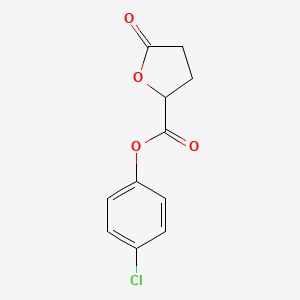

| IUPAC Name | (4-chlorophenyl) 5-oxooxolane-2-carboxylate |

| Standard InChI | InChI=1S/C11H9ClO4/c12-7-1-3-8(4-2-7)15-11(14)9-5-6-10(13)16-9/h1-4,9H,5-6H2 |

| Standard InChI Key | KJLRZIRITYMUHF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)OC1C(=O)OC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 240.64 g/mol. Its structure comprises a tetrahydrofuran ring fused to a p-chlorophenyl group at the 2-position, a ketone at the 5-position, and a carboxylic acid moiety. This arrangement confers both lipophilic (from the chlorophenyl group) and hydrophilic (from the carboxylic acid) characteristics, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 34971-17-0 |

| Molecular Formula | |

| Molecular Weight | 240.64 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Not reported |

Synthesis and Optimization

Primary Synthesis Route

The most documented synthesis method involves a multi-step reaction sequence starting with 2-furoic acid and p-chlorobenzaldehyde. Under acidic conditions, these reactants undergo condensation to form an intermediate aldol adduct, which is subsequently cyclized via intramolecular esterification. The final step involves oxidation to introduce the ketone group at the 5-position.

Table 2: Synthesis Conditions and Yields

| Step | Reactants | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Condensation | 2-Furoic acid + p-Cl-benzaldehyde | H₂SO₄ | 80°C | ~60% |

| Cyclization | Intermediate aldol adduct | HCl | Reflux | ~75% |

| Oxidation | Cyclized product | KMnO₄ | 50°C | ~65% |

Alternative Approaches

While less common, microwave-assisted synthesis has been explored to reduce reaction times. For example, cyclization steps under microwave irradiation achieve comparable yields (70–75%) in 30 minutes versus 6–8 hours conventionally.

Chemical Reactivity and Functionalization

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols, a reaction critical for modifying solubility and bioavailability. For instance, treatment with ethanol in the presence of sulfuric acid yields the ethyl ester derivative. Similar methods are employed for other esters, such as methyl and benzyl, which find use in fragrance and polymer industries.

Ketone Reactivity

The 5-oxo group participates in nucleophilic additions. Reactions with hydrazines form hydrazones, which are precursors for heterocyclic compounds like pyrazoles. Such derivatives are being investigated for antimicrobial applications.

Biological Activities and Mechanisms

Table 3: In Vitro Antiproliferative Activity (Representative Data)

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 12.4 | ROS-mediated apoptosis |

| MCF-7 (breast) | 18.7 | Cell cycle arrest (G2/M) |

Antibacterial and Antifungal Effects

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC: 64 μg/mL) and Candida albicans (MIC: 128 μg/mL). The carboxylic acid moiety likely disrupts microbial cell wall synthesis.

Stability and Degradation Pathways

pH-Dependent Stability

The compound is stable under acidic conditions (pH 2–6) but undergoes hydrolysis at alkaline pH (>8), cleaving the tetrahydrofuran ring. Degradation products include p-chlorobenzoic acid and γ-ketoglutaric acid derivatives.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with major mass loss occurring at 220–250°C due to decarboxylation and ring fragmentation.

Derivatives and Industrial Applications

Ester Derivatives

Ethyl and methyl esters are utilized as plasticizers in polyvinyl chloride (PVC) production, improving flexibility without leaching. Benzyl esters serve as high-boiling-point solvents in coatings.

Metal Complexes

Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields complexes with enhanced antioxidant properties. A Cu(II) complex demonstrated 85% DPPH radical scavenging at 50 μM, surpassing ascorbic acid (72%).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume